

Application Notes and Protocols: Preparation of UPGL00004 Stock Solution

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Compound of Interest

Compound Name: UPGL00004

Cat. No.: B611595

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Introduction

UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] GAC is a splice variant of the GLS gene and is overexpressed in many cancer cells, which exhibit an increased reliance on glutamine metabolism, a phenomenon often termed "glutamine addiction".[4][5] **UPGL00004** binds to an allosteric site on the GAC tetramer, stabilizing it in an inactive conformation and preventing the catalytic conversion of glutamine to glutamate.[1][6] This inhibition disrupts downstream metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, leading to a reduction in the proliferation of glutamine-dependent cancer cells.[1] Notably, **UPGL00004** has shown strong inhibitory effects on the growth of highly aggressive triple-negative breast cancer cell lines.[2][4][5] These application notes provide a detailed protocol for the preparation of **UPGL00004** stock solutions for use in research and drug development.

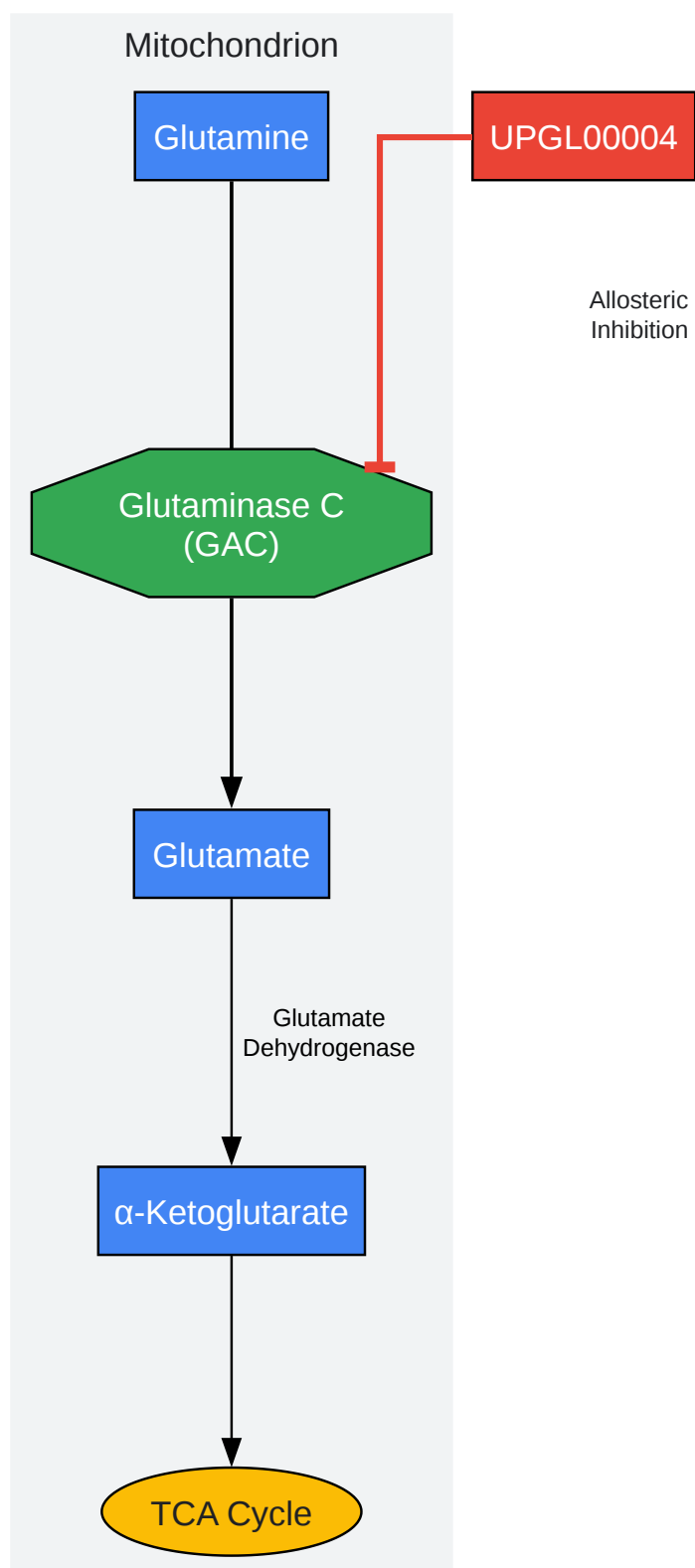
Chemical and Physical Properties

The fundamental properties of **UPGL00004** are summarized below. The compound is typically supplied as a solid powder.[1]

Property	Value	Reference
CAS Number	1890169-95-5	[1][2]
Molecular Formula	C ₂₅ H ₂₆ N ₈ O ₂ S ₂	[1][2]
Molecular Weight	534.66 g/mol	[1][2]
Appearance	Solid Powder (Off-white to gray)	[1][2]
Purity	>98%	[1]

Mechanism of Action & Signaling Pathway

UPGL00004 functions as an allosteric inhibitor of Glutaminase C (GAC).[4] Unlike competitive inhibitors that bind to the active site, **UPGL00004** occupies a binding site at the dimer/dimer interface of the GAC tetramer, which is distant from the catalytic site.[5][6] This binding event locks the enzyme in an inactive conformation, preventing the tetramerization required for catalytic activity.[1] The primary consequence is the blockade of the first and rate-limiting step in glutaminolysis: the hydrolysis of glutamine to glutamate.[7] This starves the cancer cell of a crucial source of carbon and nitrogen required to fuel the TCA cycle for energy production and to provide building blocks for biosynthesis, ultimately inhibiting cell proliferation.[4][7]



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Caption: UPGL00004 allosterically inhibits GAC, blocking glutaminolysis.

Quantitative Data Summary

This table summarizes the key quantitative parameters for **UPGL00004**, including its inhibitory potency, binding affinity, solubility, and storage conditions.

Parameter	Value	Notes	Reference
GAC IC ₅₀	29 nM	Potency for inhibiting Glutaminase C activity.	[2] [3]
GAC K ^d	27 nM	Dissociation constant, indicating binding affinity.	[2] [3]
Solubility in DMSO	up to 125 mg/mL (233.8 mM)	Use of fresh, non-hygroscopic DMSO is critical. Sonication may be required.	[2] [3] [8]
Storage (Solid)	-20°C for 3 years; 4°C for 2 years	Store in a dry, dark place.	[2]
Storage (Stock Solution)	-80°C for up to 2 years; -20°C for up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.	[2] [8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of **UPGL00004** in Dimethyl Sulfoxide (DMSO).

Objective: To prepare a high-concentration, stable stock solution of **UPGL00004** for use in various in vitro and in vivo experiments.

Materials:

- **UPGL00004** solid powder (MW: 534.66 g/mol)

- Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
- Sterile, nuclease-free microcentrifuge tubes or cryovials

Equipment:

- Analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)[3]
- Calibrated micropipettes
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

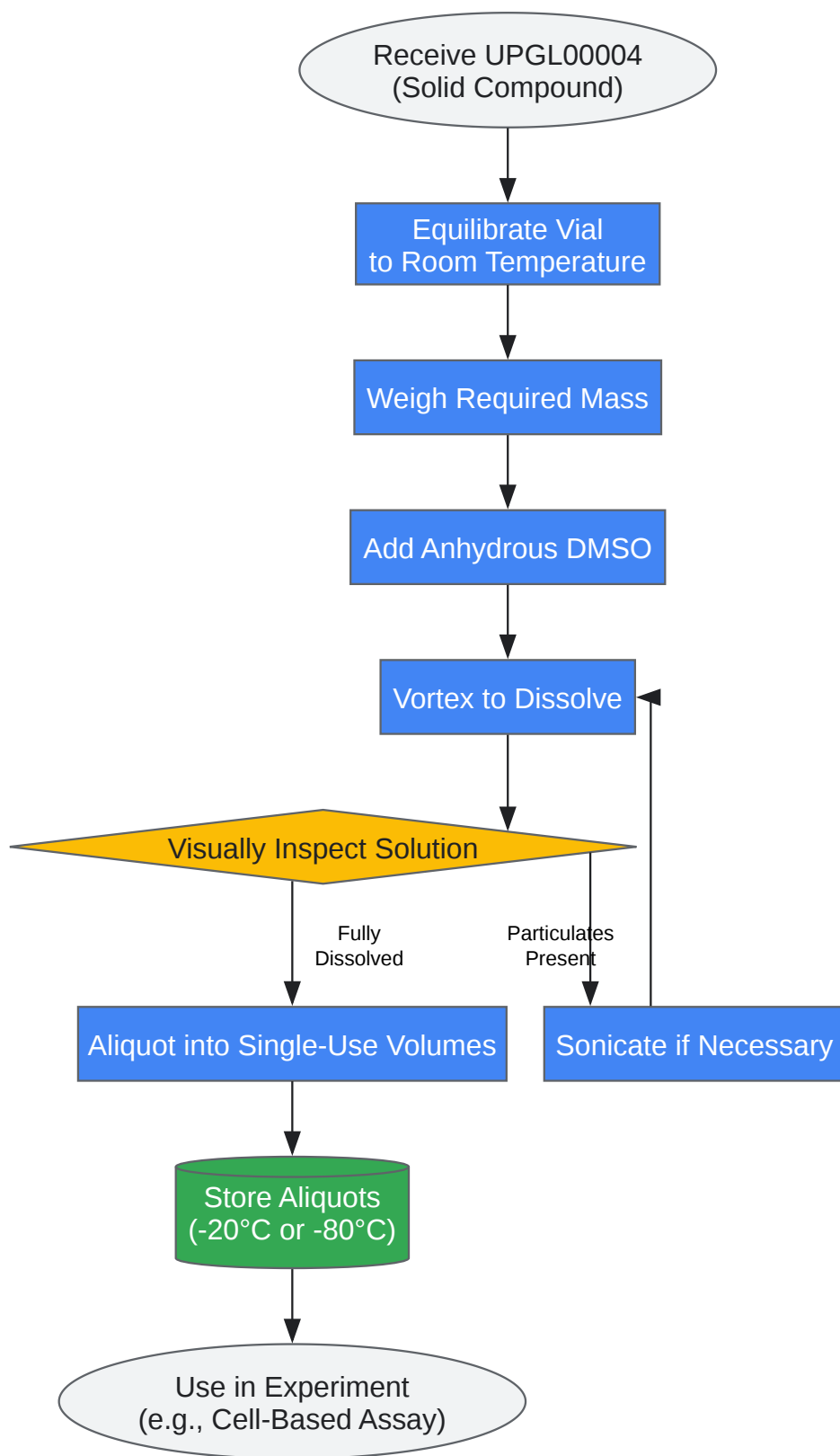
Procedure:

- Pre-Equilibration: Allow the vial of **UPGL00004** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Calculation: Determine the required mass of **UPGL00004** and volume of DMSO. To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - For 1 mL of a 10 mM solution: $\text{Mass} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 534.66 \text{ g/mol} \times 1000 = 5.35 \text{ mg}$
- Weighing: Carefully weigh out the calculated mass (e.g., 5.35 mg) of **UPGL00004** powder and place it into a sterile microcentrifuge tube or cryovial.
- Solubilization: Add the corresponding volume of fresh DMSO (e.g., 1 mL for 5.35 mg) to the tube containing the powder.
- Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

- **Visual Inspection:** Visually inspect the solution to ensure that all solid particles have dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.^[3] The solution should be clear.
- **Aliquoting:** To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile cryovials.^[2]
- **Storage:** Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).^[2]

Experimental Workflow

The following diagram outlines the standard workflow from receiving the solid compound to preparing and storing the stock solution for experimental use.



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Caption: Workflow for preparing **UPGL00004** stock solution.

Safety Precautions

UPGL00004 is for research use only and is not for human or veterinary use.[1] Standard laboratory safety practices should be employed. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

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